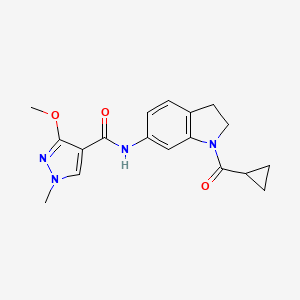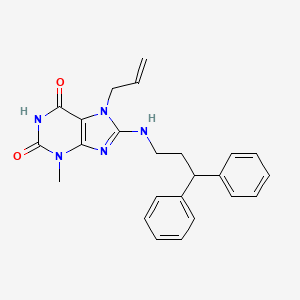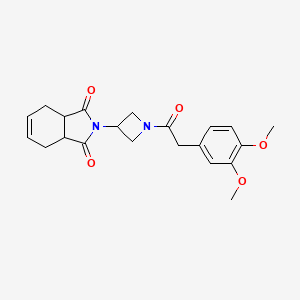
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(1-(Cyclopropanecarbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide and similar compounds often involves multiple steps, including condensation, amination, and cyclization reactions. For instance, Lu et al. (2021) demonstrated the synthesis of a related compound by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, which was prepared from 2,6-difluorobenzonitrile by amination with morpholine and subsequent cyclization with hydrazine hydrate, showing significant inhibitory activity against some cancer cell lines (Lu et al., 2021).
Molecular Structure Analysis
Structural analysis of such compounds is crucial for understanding their reactivity and biological activity. X-ray crystallography, NMR, and mass spectrometry are commonly employed techniques. Kumara et al. (2018) used X-ray diffraction studies to confirm the three-dimensional structure of a novel pyrazole derivative, highlighting the importance of structural conformation in the properties of these compounds (Kumara et al., 2018).
Chemical Reactions and Properties
The reactivity of this compound towards various reagents can elucidate its chemical properties. For example, the study of 1,3-dipolar cycloadditions demonstrates how structural features of the compound influence its reactivity in forming cycloadducts with different selectivity and yield, revealing insights into its chemical behavior (Pezdirc et al., 2009).
Physical Properties Analysis
The physical properties of a compound, such as thermal stability, solubility, and melting point, are critical for its practical applications. The thermal stability up to 190°C of a related pyrazole compound was reported by Kumara et al. (2018), indicating the potential for its use in various conditions without degradation (Kumara et al., 2018).
Chemical Properties Analysis
Understanding the chemical properties, including acidity, basicity, and reactivity towards different types of chemical reagents, is crucial for the application and modification of these compounds. For instance, the electrophilic and nucleophilic regions on the molecular surface of similar compounds can be identified through computational methods, as in the work by Kumara et al. (2018), to predict reactivity patterns (Kumara et al., 2018).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of novel compounds often serve as a foundation for understanding their potential applications. For example, the study by Ha et al. (2015) demonstrates the Pd(II)-catalyzed oxidative double cyclization of 1,2-diarylethynes to afford indolobenzothiazine S,S-dioxides, showcasing advanced synthetic methodologies that could be applicable to the synthesis of complex molecules like N-(1-(cyclopropanecarbonyl)indolin-6-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide.
Anticancer Evaluation
Compounds featuring pyrazole and indole moieties have been explored for their anticancer activities. Hassan et al. (2021) designed and synthesized novel indole derivatives linked to pyrazole moiety, showing significant in vitro anticancer activities against various cancer cell lines Hassan et al. (2021). This suggests that compounds with similar structural features could have potential applications in developing new anticancer agents.
Enzymatic Assays and Molecular Modeling
Further exploration into the biological activities of such compounds involves enzymatic assays and molecular modeling studies to understand their mechanism of action. The aforementioned study by Hassan et al. also included enzymatic assays and a molecular modeling study, providing insights into how these compounds interact with biological targets, which is crucial for drug design and discovery processes.
Neuroprotective Activity
Compounds with pyrazole structures have also been investigated for neuroprotective activities. For instance, Camacho et al. (2004) synthesized nNOS inhibitors with a 4,5-dihydro-1H-pyrazole structure, showing significant neuroprotective activities Camacho et al. (2004). This highlights the potential therapeutic applications of such compounds in neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-21-10-14(17(20-21)25-2)16(23)19-13-6-5-11-7-8-22(15(11)9-13)18(24)12-3-4-12/h5-6,9-10,12H,3-4,7-8H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULAODGQJZWPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480366.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2480367.png)




![2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2480377.png)
![N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2480378.png)
![2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2480379.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2480382.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid](/img/structure/B2480384.png)

